molecular formula C5H4IN5 B107381 2-Amino-6-iodopurine CAS No. 19690-23-4

2-Amino-6-iodopurine

Cat. No. B107381
Key on ui cas rn: 19690-23-4
M. Wt: 261.02 g/mol
InChI Key: CQYPNVKLVHHOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07189849B2

Procedure details

To a 2 liter single-neck round bottom flask with a mechanical stirrer was charged 2-amino-6-chloropurine (41.0 g, 242 mmol). The flask was cooled in an ice-water bath. The the reaction flask was charged HI (47% solution, pre-cooled in a refrigerator, 250 mL) in one portion. The resulting suspension was stirred for 16 hours at ice-water bath temperature. Water (500 mL) was charged to the reaction flask. The suspension was stirred at 0° C. for 1 hour. The precipitate was filtered and washed with water (3×250 mL). The filter cake was transferred to a 250 mL filtration flask. 6 M NaOH solution (85 mL) was added to the solid through the filter to rinse out residual solid and wash into the filter flask. The solution obtained was added slowly to a boiling solution of acetic acid (25 mL) and water (250 mL). The resulting suspension was cooled to room temperature and stirred at room temperature for 2 hours. The solid was collected by centrifugation, washed with water (2×250 mL), followed by heptane (250 mL). The solid was first spin-dried on the centrifuge for 30 minutes and then dried in a vacuum oven overnight to provide the desired product (61.3 g).
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.[IH:12].C(O)(=O)C>O>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([I:12])[N:3]=1

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for 16 hours at ice-water bath temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
pre-cooled in a refrigerator, 250 mL) in one portion
STIRRING
Type
STIRRING
Details
The suspension was stirred at 0° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water (3×250 mL)
FILTRATION
Type
FILTRATION
Details
The filter cake was transferred to a 250 mL filtration flask
ADDITION
Type
ADDITION
Details
6 M NaOH solution (85 mL) was added to the solid through the
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
to rinse out residual solid
WASH
Type
WASH
Details
wash into the filter flask
CUSTOM
Type
CUSTOM
Details
The solution obtained
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solid was collected by centrifugation
WASH
Type
WASH
Details
washed with water (2×250 mL)
CUSTOM
Type
CUSTOM
Details
The solid was first spin-dried on the centrifuge for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=NC(=C2NC=NC2=N1)I
Measurements
Type Value Analysis
AMOUNT: MASS 61.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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